molecular formula C12H8BrFN2O2 B14909962 N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B14909962
M. Wt: 311.11 g/mol
InChI Key: RLWHQMLPSYMQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound with a unique structure that combines a bromine and fluorine substituted phenyl ring with a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of 4-bromo-2-fluoroaniline with a suitable dihydropyridine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a bromine and fluorine substituted phenyl ring with a dihydropyridine core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C12H8BrFN2O2

Molecular Weight

311.11 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C12H8BrFN2O2/c13-8-2-3-10(9(14)5-8)16-12(18)7-1-4-11(17)15-6-7/h1-6H,(H,15,17)(H,16,18)

InChI Key

RLWHQMLPSYMQAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C2=CNC(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.